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Compound of Interest

Compound Name: 6-Chloro-6-deoxygalactose

Cat. No.: B098906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-6-deoxygalactose is a halogenated derivative of the monosaccharide

galactose. Its structure is of significant interest to researchers, particularly in the context of its

natural occurrence and potential biological activities. This technical guide provides a summary

of the key physicochemical properties and outlines the general experimental methodologies

employed for the structure elucidation of such carbohydrate derivatives. While detailed, specific

experimental data for 6-chloro-6-deoxygalactose is not readily available in publicly accessible

literature, this document serves as a foundational guide to the techniques and logical

processes involved.

Physicochemical Properties
A summary of the known physicochemical data for 6-chloro-6-deoxygalactose is presented in

Table 1. This information is crucial for its identification and characterization.
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Property Value Source

Molecular Formula C₆H₁₁ClO₅
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 198.60 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 18465-32-2
--INVALID-LINK--, --INVALID-

LINK--

Boiling Point 473.4°C at 760 mmHg --INVALID-LINK--

Density 1.553 g/cm³ --INVALID-LINK--

Flash Point 240.1°C --INVALID-LINK--

Refractive Index 1.552 --INVALID-LINK--

Biological Significance
6-Chloro-6-deoxy-D-galactose has been identified as a component of the cell wall of

Mycobacterium tuberculosis.[1] This finding suggests its potential role in the biology and

pathogenesis of this bacterium, making its structural and functional characterization a subject

of interest in drug development and microbiology.

Structure Elucidation Workflow
The definitive determination of the structure of a novel or modified carbohydrate like 6-chloro-
6-deoxygalactose follows a logical workflow. This process integrates data from various

analytical techniques to build a comprehensive structural picture.

Caption: A generalized workflow for the structure elucidation of a carbohydrate.

Experimental Protocols for Structural
Characterization
While specific data for 6-chloro-6-deoxygalactose is scarce, the following sections detail the

standard experimental protocols that would be employed for its structural elucidation.
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Synthesis and Purification
The synthesis of 6-chloro-6-deoxygalactose typically involves the selective chlorination of a

protected galactose derivative, followed by deprotection.

Illustrative Synthesis Pathway:

Caption: A representative synthetic route to 6-chloro-6-deoxygalactose.

Purification Protocol:

Reaction Quenching: The reaction mixture is typically quenched with a suitable reagent (e.g.,

saturated sodium bicarbonate solution) to neutralize any acidic byproducts.

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic

layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: The crude product is purified by column chromatography on silica gel,

eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol)

to isolate the pure compound.

Purity Assessment: The purity of the final product is assessed by thin-layer chromatography

(TLC) and melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules in solution. A suite of 1D and 2D NMR experiments would be required to

unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Expected NMR Data: Although specific shifts are not available, general expectations for the

NMR spectra of 6-chloro-6-deoxygalactose are outlined in Table 2.
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Nucleus
Expected Chemical Shift
Range (ppm)

Key Information

¹H (Protons)

Anomeric (H-1) 4.5 - 5.5
Indicates α or β configuration

based on coupling constants.

Ring Protons (H-2 to H-5) 3.0 - 4.5
Complex overlapping signals,

resolved using 2D NMR.

Methylene (H-6a, H-6b) 3.5 - 4.0

Shifted downfield due to the

electron-withdrawing chlorine

atom.

¹³C (Carbons)

Anomeric (C-1) 90 - 105
Characteristic chemical shift

for the anomeric carbon.

Ring Carbons (C-2 to C-5) 60 - 80
Provides information on the

carbon skeleton.

Methylene (C-6) 40 - 50

Significantly shifted upfield

compared to the

hydroxymethylene carbon in

galactose (~62 ppm) due to

the heavy atom effect of

chlorine.

Experimental Protocol for NMR Analysis:

Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

Data Acquisition: A series of NMR experiments are performed on a high-field NMR

spectrometer (e.g., 400 MHz or higher). These would include:

1D ¹H NMR: To observe all proton signals and their multiplicities.
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1D ¹³C NMR: To observe all carbon signals.

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within

the same spin system, crucial for tracing the connectivity of the sugar ring protons.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which helps in confirming the overall structure

and the position of the chlorine atom.

Data Analysis: The collected spectra are processed and analyzed to assign all chemical

shifts and coupling constants, leading to the confirmation of the covalent structure and

stereochemistry.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.

Expected Mass Spectrometric Data:

Ionization Mode Expected m/z Interpretation

High-Resolution MS (HRMS) [M+H]⁺ or [M+Na]⁺

Provides the exact mass,

allowing for the unambiguous

determination of the molecular

formula (C₆H₁₁ClO₅).

Tandem MS (MS/MS) Fragment ions

Fragmentation would likely

involve the loss of water (H₂O),

hydrochloric acid (HCl), and

various sugar ring fragments.

The specific fragmentation

pattern would provide further

structural confirmation.
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Experimental Protocol for Mass Spectrometry:

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile/water).

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft

ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI).

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a

high-resolution mass analyzer (e.g., TOF, Orbitrap).

Fragmentation Analysis (MS/MS): The molecular ion is selected and subjected to collision-

induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then

analyzed to deduce structural features.

X-ray Crystallography
For crystalline compounds, X-ray crystallography provides the most definitive three-

dimensional structural information, including absolute stereochemistry.

Experimental Protocol for X-ray Crystallography:

Crystallization: Single crystals of suitable quality are grown from a solution of the purified

compound by slow evaporation of the solvent or by vapor diffusion.

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are

collected.

Structure Solution and Refinement: The diffraction data are processed to solve the crystal

structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Conclusion
The structure elucidation of 6-chloro-6-deoxygalactose relies on a combination of synthetic

chemistry and advanced analytical techniques. While a complete, published dataset for this

specific molecule is not readily available, the methodologies described in this guide represent

the standard and necessary steps to fully characterize its structure. The logical application of
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NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, provides

the robust evidence required to confirm its molecular structure, which is of foundational

importance for further research into its biological role and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Chloro-6-deoxy-D-galactose | MC08732 | Biosynth [biosynth.com]

To cite this document: BenchChem. [The Structural Elucidation of 6-Chloro-6-
deoxygalactose: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098906#6-chloro-6-deoxygalactose-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

